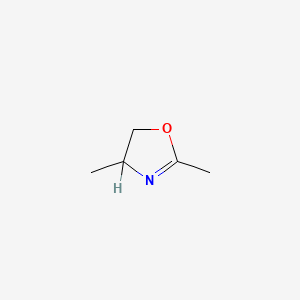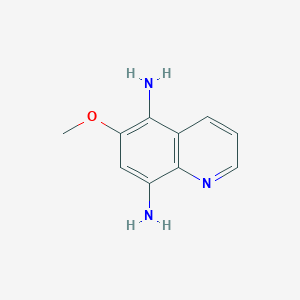
2-(sec-Butyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(sec-Butyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butyl)-1H-imidazole can be achieved through several methods. One common approach involves the alkylation of imidazole with sec-butyl halides under basic conditions. For example, the reaction of imidazole with sec-butyl bromide in the presence of a strong base like potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(sec-Butyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole compounds, and various substituted imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(sec-Butyl)-1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(sec-Butyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-(sec-Butyl)-1H-imidazole can be compared with other similar compounds, such as:
1H-imidazole: The parent compound without the sec-butyl group.
2-Butyl-1H-imidazole: A similar compound with a butyl group instead of a sec-butyl group.
2-(tert-Butyl)-1H-imidazole: A compound with a tert-butyl group instead of a sec-butyl group.
The presence of the sec-butyl group in this compound introduces unique steric and electronic effects, making it distinct from its analogs and potentially offering different reactivity and applications .
Eigenschaften
CAS-Nummer |
61893-06-9 |
|---|---|
Molekularformel |
C7H12N2 |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
2-butan-2-yl-1H-imidazole |
InChI |
InChI=1S/C7H12N2/c1-3-6(2)7-8-4-5-9-7/h4-6H,3H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
XFDFELYDTUQBDS-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=NC=CN1 |
Kanonische SMILES |
CCC(C)C1=NC=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanone, 1-[3-chloro-4-(phenylmethoxy)phenyl]-](/img/structure/B3192239.png)


![4-[(4-Heptylphenyl)ethynyl]benzonitrile](/img/structure/B3192254.png)








